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Compound of Interest

Compound Name: Cy3-PEG2-TCO4

Cat. No.: B12367924 Get Quote

The use of bioorthogonal click chemistry offers a robust and highly efficient method for labeling

primary antibodies. Specifically, the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition

between a tetrazine (Tz) and a trans-cyclooctene (TCO) is among the fastest known

bioorthogonal reactions, proceeding rapidly under mild, catalyst-free conditions.[1][2] This two-

step protocol first introduces a tetrazine moiety onto the primary antibody. The tetrazine-

functionalized antibody is then "clicked" to the Cy3-PEG2-TCO fluorescent probe.

The Cyanine3 (Cy3) dye is a bright and photostable fluorophore ideal for various

immunofluorescence applications, including microscopy and flow cytometry.[3][4][5] The

inclusion of a polyethylene glycol (PEG) spacer enhances the water solubility of the labeling

reagent and minimizes steric hindrance, which can help preserve antibody functionality.[6][7][8]

This method provides a superior alternative to traditional NHS-ester based labeling, offering

greater control over the degree of labeling and yielding highly stable, covalently labeled

antibodies for a range of applications.[9][10]

Key Applications:

Immunofluorescence (IF) Microscopy: Visualize specific proteins and structures in fixed cells

and tissues with high sensitivity.[5][11]

Flow Cytometry: Quantify cell surface markers for cell characterization and sorting.[12][13]

Western Blotting: Detect target proteins transferred to membranes with fluorescently labeled

secondary antibodies.[13]
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Pretargeted In Vivo Imaging: A strategy where a TCO-conjugated antibody is administered

first, allowed to accumulate at the target site, followed by a smaller, rapidly clearing tetrazine-

labeled imaging agent.[6][14][15]

Visualization of the Labeling Workflow
The overall process for labeling a primary antibody with Cy3-PEG2-TCO involves a two-stage

chemical ligation process, preceded by antibody preparation and followed by characterization.
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Part A: Antibody Preparation

Part B: Tetrazine Labeling

Part C: Click Reaction

Part D: Final Product
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Caption: Workflow for two-step antibody labeling using Tetrazine-TCO click chemistry.
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Chemical Reaction Pathway
This labeling strategy involves two distinct chemical reactions. First, a stable amide bond is

formed between the antibody's lysine residues and a Tetrazine-NHS ester. Second, the

tetrazine-functionalized antibody undergoes a rapid and specific IEDDA cycloaddition with the

TCO group on the Cy3 probe.

Antibody-NH2
(Primary Amine)

Antibody-Tetrazine

Step 1: Amine Labeling
pH 7-9, Room Temp

Tetrazine-NHS Ester

Step 1: Amine Labeling
pH 7-9, Room Temp

Antibody-Cy3 Conjugate

Step 2: IEDDA Click Reaction
Aqueous Buffer, Room Temp

NHS byproduct

Cy3-PEG2-TCO

Step 2: IEDDA Click Reaction
Aqueous Buffer, Room Temp

N2 gas

Click to download full resolution via product page

Caption: The two-step chemical pathway for Cy3-PEG2-TCO antibody conjugation.

Quantitative Data Summary
Successful antibody conjugation requires careful control of molar ratios and accurate

characterization. The tables below provide recommended starting points and necessary data

for calculations.
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Table 1: Recommended Molar Ratios for Labeling Reactions

Reaction Step Reagent 1 Reagent 2

Recommended
Molar Excess
(Reagent 2 :
Reagent 1)

Reference

Tetrazine

Labeling

Primary
Antibody

Tetrazine-NHS
Ester

10- to 50-fold
(for Ab < 5
mg/mL) 5- to
20-fold (for Ab
≥ 5 mg/mL)

[1][2][16]

| Click Reaction | Tetrazine-Antibody | Cy3-PEG2-TCO | 1.1- to 2.0-fold |[16] |

Table 2: Spectrophotometric Data for Degree of Labeling (DOL) Calculation

Molecule
Molar Extinction
Coefficient (ε)

Wavelength (λmax)
Correction Factor
(CF) at 280 nm

Typical IgG Antibody 210,000 M⁻¹cm⁻¹ 280 nm N/A

| Cy3 Dye | 150,000 M⁻¹cm⁻¹ | 550 nm | 0.08 |

Note: Extinction coefficients can vary slightly between antibody isotypes and dye formulations.

Always refer to the manufacturer's specifications if available.

Detailed Experimental Protocol
This protocol is designed for labeling approximately 100 µg of a primary antibody. It can be

scaled up or down as needed by adjusting reagent volumes proportionally.

Part A: Antibody Preparation
It is critical to remove any substances containing primary amines (e.g., Tris, glycine) or

stabilizing proteins (e.g., BSA) from the antibody solution, as they will compete with the labeling

reaction.[9][17]
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Buffer Exchange: Exchange the antibody into a non-amine-containing buffer, such as 1X

PBS (pH 7.4). This can be done using a desalting spin column (e.g., Zeba Spin Desalting

Columns, 40K MWCO) or by dialysis.[18]

Concentration Adjustment: Adjust the final antibody concentration to 1-2 mg/mL in the

reaction buffer. For immunoglobulin G (IgG), the molecular weight is approximately 150 kDa.

[19]

Part B: Labeling Antibody with Tetrazine-NHS Ester
Prepare Tetrazine-NHS Ester: Allow the vial of Tetrazine-NHS ester to warm to room

temperature before opening to prevent moisture condensation.[16] Dissolve the reagent in

anhydrous DMSO or DMF to create a 10 mM stock solution immediately before use.[18]

Calculate Reagent Volume: Determine the volume of Tetrazine-NHS ester stock solution

needed to achieve the desired molar excess (see Table 1).

Reaction Incubation: Add the calculated volume of Tetrazine-NHS ester to the antibody

solution. Mix gently by pipetting. Protect the reaction from light and incubate for 60 minutes

at room temperature.[1][2]

Part C: Purification of Tetrazine-Labeled Antibody
Remove Excess Reagent: To remove unreacted Tetrazine-NHS ester, purify the labeled

antibody using a desalting spin column according to the manufacturer's instructions.[2][18]

Part D: Click Reaction with Cy3-PEG2-TCO
Prepare Cy3-PEG2-TCO: Dissolve the Cy3-PEG2-TCO in DMSO or water to create a stock

solution (e.g., 1-10 mM).

Initiate Click Reaction: Add the Cy3-PEG2-TCO solution to the purified tetrazine-labeled

antibody. A 1.1 to 2-fold molar excess of TCO to antibody is recommended (see Table 1).[16]

Reaction Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature,

protected from light.[16] The reaction is often complete within minutes due to the fast kinetics

of IEDDA chemistry.[2]
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Part E: Final Purification and Storage
Final Purification: Purify the final Cy3-labeled antibody conjugate from excess Cy3-PEG2-

TCO using a desalting spin column as described in Part C.

Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, add a

stabilizer like BSA (0.1%) and 0.02-0.05% sodium azide and store at -20°C or -80°C.[19]

Part F: Characterization of the Conjugate (Degree of
Labeling)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, can be

determined using a UV-Vis spectrophotometer.

Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm

(A₂₈₀) and 550 nm (A₅₅₀ for Cy3).

Calculate Antibody Concentration: First, calculate the corrected absorbance at 280 nm,

which accounts for the dye's contribution.

Corrected A₂₈₀ = A₂₈₀ - (A₅₅₀ x CF)

Where CF is the correction factor for Cy3 at 280 nm (0.08).

Antibody Concentration (M) = Corrected A₂₈₀ / ε_Antibody

Where ε_Antibody is the molar extinction coefficient of the antibody (210,000 M⁻¹cm⁻¹

for IgG).

Calculate Dye Concentration:

Dye Concentration (M) = A₅₅₀ / ε_Dye

Where ε_Dye is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).

Calculate DOL:

DOL = Dye Concentration (M) / Antibody Concentration (M)
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An optimal DOL for most immunofluorescence applications is typically between 2 and 7.[19]

Over-labeling can sometimes lead to antibody aggregation or reduced antigen-binding affinity.

[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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